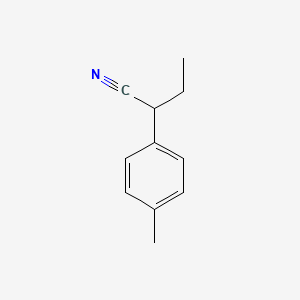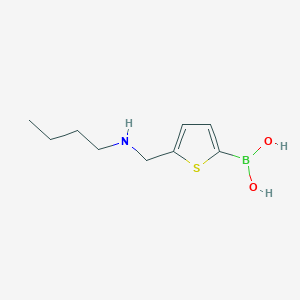![molecular formula C9H7BrN4O2 B8460708 2-[2-bromo-4-(tetrazol-1-yl)phenyl]acetic acid](/img/structure/B8460708.png)
2-[2-bromo-4-(tetrazol-1-yl)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-bromo-4-(tetrazol-1-yl)phenyl]acetic acid is a compound that features a bromine atom, a tetrazole ring, and a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-bromo-4-(tetrazol-1-yl)phenyl]acetic acid typically involves the introduction of the tetrazole ring onto a brominated phenylacetic acid precursor. One common method involves the reaction of 2-bromo-4-nitrophenylacetic acid with sodium azide under acidic conditions to form the tetrazole ring. The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-bromo-4-(tetrazol-1-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.
Coupling Reactions: The phenylacetic acid moiety can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, amines, or thiols in the presence of a base.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere conditions.
Major Products Formed
Substitution Reactions: Formation of substituted phenylacetic acid derivatives.
Oxidation and Reduction: Formation of oxidized or reduced tetrazole derivatives.
Coupling Reactions: Formation of biaryl or other coupled products.
Scientific Research Applications
Chemistry
In chemistry, 2-[2-bromo-4-(tetrazol-1-yl)phenyl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of tetrazole-containing molecules with biological targets. Its potential as a pharmacophore makes it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Research is ongoing to explore its therapeutic potential.
Industry
In industry, this compound can be used in the development of new materials with specific electronic or optical properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of 2-[2-bromo-4-(tetrazol-1-yl)phenyl]acetic acid depends on its specific application. In biological systems, the tetrazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The bromine atom may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Similar in structure but contains a triazole ring instead of a tetrazole ring.
1-(benzyl)-1H-1,2,3-triazol-4-yl derivatives: These compounds also feature a triazole ring and are used in various biological applications.
Uniqueness
2-[2-bromo-4-(tetrazol-1-yl)phenyl]acetic acid is unique due to the presence of both a bromine atom and a tetrazole ring, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C9H7BrN4O2 |
|---|---|
Molecular Weight |
283.08 g/mol |
IUPAC Name |
2-[2-bromo-4-(tetrazol-1-yl)phenyl]acetic acid |
InChI |
InChI=1S/C9H7BrN4O2/c10-8-4-7(14-5-11-12-13-14)2-1-6(8)3-9(15)16/h1-2,4-5H,3H2,(H,15,16) |
InChI Key |
HIPOGCXIZIGFRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NN=N2)Br)CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-Butyl 8-isopropoxy-2,3-dihydropyrido[3,2-f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B8460625.png)
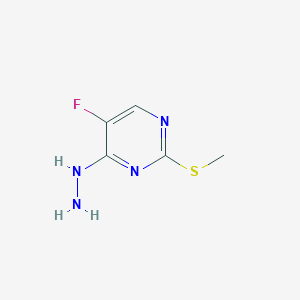
![2-[(Cyclopentylcarbonyl)amino]butanoic acid](/img/structure/B8460645.png)
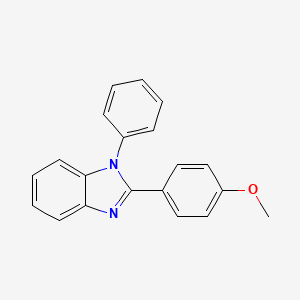
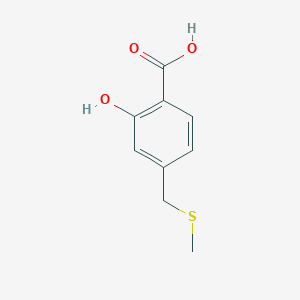
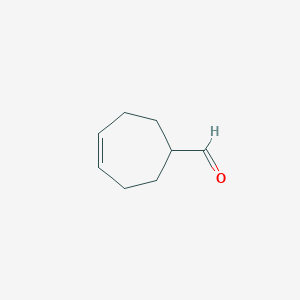
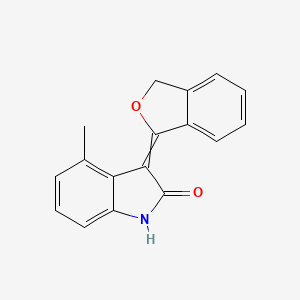
![5-Bromoacetamido-3-methoxy-[1,2,4]thiadiazole](/img/structure/B8460678.png)
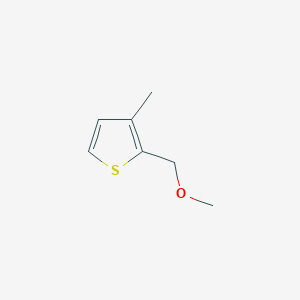
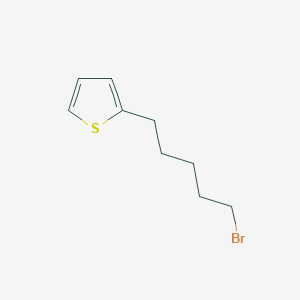
![Propanoic acid, 2-[2-chloro-4-(trifluoromethyl)phenoxy]-](/img/structure/B8460695.png)

